molecular formula C34H39N3O8S B15171506 N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine

Número de catálogo: B15171506
Peso molecular: 649.8 g/mol
Clave InChI: LNOWNWPORNCXHY-GGXMVOPNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine is a complex organic compound with a unique structure that combines elements of furochromen and peptide chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine typically involves multiple steps, starting with the preparation of the furochromen core. This is followed by the introduction of the propanoyl group and subsequent peptide coupling reactions to attach the glycyl, valyl, and cysteine residues. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as EDCI or HATU to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale chromatography for purification. The specific conditions would depend on the desired scale of production and the availability of starting materials.

Análisis De Reacciones Químicas

Types of Reactions

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cysteine residue can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the furochromen core and peptide backbone can be reduced to alcohols.

    Substitution: The benzyl group on the cysteine residue can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Aplicaciones Científicas De Investigación

    Chemistry: As a model compound for studying peptide synthesis and modification.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism by which N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its peptide backbone and functional groups. The furochromen core may also play a role in its activity by interacting with aromatic residues in proteins or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

    N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine: A simpler analog lacking the valyl and cysteine residues.

    N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-alanyl-S-benzyl-D-cysteine: Similar structure but with an alanine residue instead of valine.

Uniqueness

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine is unique due to the combination of the furochromen core with a peptide sequence that includes valine and cysteine. This structure provides a unique set of functional groups and potential interactions that are not present in simpler analogs.

Propiedades

Fórmula molecular

C34H39N3O8S

Peso molecular

649.8 g/mol

Nombre IUPAC

(2S)-3-benzylsulfanyl-2-[[(2R)-3-methyl-2-[[2-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]butanoyl]amino]propanoic acid

InChI

InChI=1S/C34H39N3O8S/c1-18(2)29(32(40)36-26(33(41)42)17-46-16-22-9-7-6-8-10-22)37-28(39)14-35-27(38)12-11-23-20(4)25-13-24-19(3)15-44-30(24)21(5)31(25)45-34(23)43/h6-10,13,15,18,26,29H,11-12,14,16-17H2,1-5H3,(H,35,38)(H,36,40)(H,37,39)(H,41,42)/t26-,29-/m1/s1

Clave InChI

LNOWNWPORNCXHY-GGXMVOPNSA-N

SMILES isomérico

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](CSCC4=CC=CC=C4)C(=O)O)C)C

SMILES canónico

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.